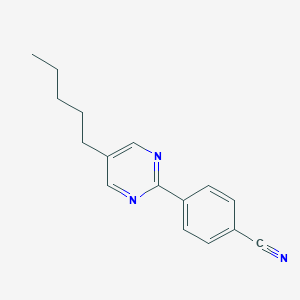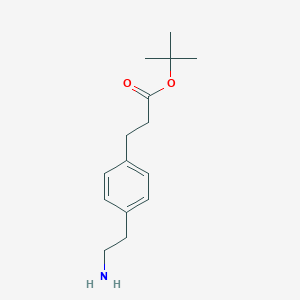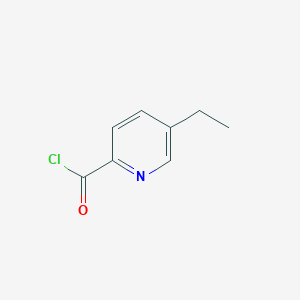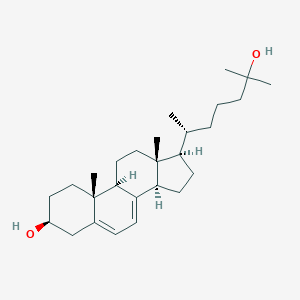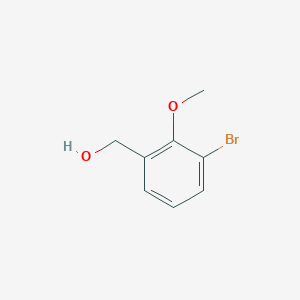
3-Aminomethyl-phenylessigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminomethyl-phenylacetic acid (AMPAA) is an organic compound with the molecular formula C8H9NO2. It is a derivative of phenylacetic acid and is commonly used in laboratory experiments, as well as for scientific research. AMPAA is a colorless solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of a number of compounds, and it is also a starting material for the synthesis of many pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
3-Aminomethyl-phenylessigsäure: ist ein wichtiger Zwischenstoff bei der Peptidsynthese. Es wird verwendet, um Seitenkettenfunktionalitäten einzuführen, die für die biologische Aktivität von Peptiden unerlässlich sind. Diese Verbindung ist besonders nützlich bei der Synthese von Peptiden, die einen Phenylessigsäure-Rest als Teil ihrer Struktur benötigen .
Arzneimittelforschung
In der Arzneimittelforschung dient This compound als Baustein für die Herstellung von niedermolekularen Arzneimitteln. Ihre einzigartige Struktur ermöglicht die Entwicklung neuer Pharmakophore, was zur Entdeckung neuartiger Therapeutika führen kann .
Photopharmakologie
Diese Verbindung wurde im Bereich der Photopharmakologie eingesetzt. Insbesondere wurde sie in photoschaltbare Peptidomimetika integriert, die Verbindungen, die ihre Struktur und Funktion als Reaktion auf Licht ändern können. Diese Anwendung ist besonders relevant bei der Entwicklung von Rezeptor-gekoppelten Guanylylcyclase-Aktivatoren, die Auswirkungen auf die Blutdruckregulation und die Pankreasfunktion haben .
Biokonjugation
This compound: wird in Biokonjugationstechniken verwendet. Es kann an Biomoleküle oder Oberflächen gekoppelt werden, wodurch die gezielte Abgabe von Medikamenten oder die Funktionalisierung von Materialien für biomedizinische Anwendungen ermöglicht wird .
Bor-Neutronen-Einfangtherapie (BNCT)
Die Derivate der Verbindung, wie z. B. Phenylboronsäure-Pinacolester, werden auf ihr potenzielles Einsatzgebiet in der BNCT untersucht. Dies ist eine Art von Krebstherapie, die auf Bor-haltige Verbindungen an Tumorgebieten abzielt, die dann mit Neutronen bestrahlt werden, um zytotoxische Wirkungen zu erzeugen .
Biomolekulare Studien
In biomolekularen Studien wird This compound verwendet, um Proteine oder Peptide zu modifizieren. Diese Modifikation kann bei der Untersuchung der Funktion dieser Biomoleküle oder bei der Entwicklung neuer Assays zur Erkennung biologischer Aktivitäten helfen.
Chemische Biologie
Die Verbindung ist auch in der chemischen Biologie von Bedeutung, wo sie verwendet wird, um die Funktion von Enzymen und Rezeptoren zu untersuchen. Durch die Integration in Moleküle, die mit diesen Proteinen interagieren, können Forscher ihre Wirkmechanismen und ihre Regulation untersuchen .
Materialwissenschaft
Schließlich findet This compound Anwendung in der Materialwissenschaft. Sie kann verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren, was entscheidend für die Entwicklung neuer Sensoren, Katalysatoren oder Wirkstofffreisetzungssysteme ist .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Aminomethyl-phenylacetic acid, also known as 2-(3-(Aminomethyl)phenyl)acetic acid, is a complex compound with multiple potential targets. One of its primary targets is the natriuretic peptide receptor A (NPR-A) . This receptor is involved in raising intracellular cGMP concentrations and plays a crucial role in blood pressure regulation and sodium homeostasis .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in changes at the molecular level, which can lead to various physiological effects.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound’s stability may be influenced by its form as a boronic ester . Boronic esters are generally stable and easy to purify, making them valuable building blocks in organic synthesis . Their stability also presents challenges when it comes to removing the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action can vary depending on the specific context and application. For instance, in the context of the Suzuki–Miyaura coupling reaction, the compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds .
Action Environment
The action of 3-Aminomethyl-phenylacetic acid can be influenced by various environmental factors. For example, the compound’s stability as a boronic ester can be affected by exposure to air and moisture . Additionally, the efficiency of the Suzuki–Miyaura coupling reaction can be influenced by the reaction conditions, including temperature and the presence of other reagents .
Biochemische Analyse
Biochemical Properties
3-Aminomethyl-phenylacetic acid is involved in several biochemical reactions. It has been found to participate in the catalytic protodeboronation of alkyl boronic esters, a valuable transformation in organic synthesis . This interaction involves a radical approach, indicating that 3-Aminomethyl-phenylacetic acid may interact with enzymes and proteins that facilitate radical reactions .
Cellular Effects
The effects of 3-Aminomethyl-phenylacetic acid on cellular processes are not fully understood. It is known that this compound can influence cell function. For example, it has been found to be involved in the formation of peptide bonds between amino acids, which is a crucial process in protein synthesis .
Molecular Mechanism
The molecular mechanism of action of 3-Aminomethyl-phenylacetic acid involves its interactions with biomolecules at the molecular level. For instance, it has been found to inhibit the binding of gabapentin to the α2δ subunit of voltage-gated calcium channels, indicating that it may exert its effects through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound plays a role in peptide synthesis, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
3-Aminomethyl-phenylacetic acid is involved in the catabolism of phenylacetic acid, an intermediate in phenylalanine degradation . This pathway contains several enzymes and cofactors that interact with 3-Aminomethyl-phenylacetic acid .
Transport and Distribution
It is known that this compound is involved in peptide synthesis, suggesting that it may interact with transporters or binding proteins involved in this process .
Eigenschaften
IUPAC Name |
2-[3-(aminomethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMILONVYAUZURK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623816 |
Source


|
| Record name | [3-(Aminomethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113520-43-7 |
Source


|
| Record name | [3-(Aminomethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


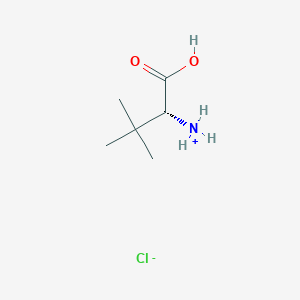
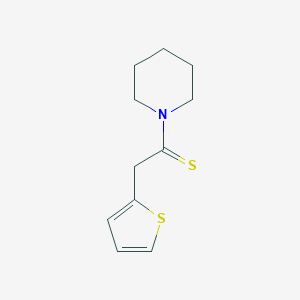
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)
